molecular formula C14H11FO2 B6328512 (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1164563-92-1

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6328512
CAS No.: 1164563-92-1
M. Wt: 230.23 g/mol
InChI Key: TWJRBPVFXFCRNI-VMPITWQZSA-N
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Description

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-fluorophenyl group (Ring B) and a 5-methylfuran-2-yl moiety (Ring A). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10-2-9-14(17-10)13(16)8-5-11-3-6-12(15)7-4-11/h2-9H,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJRBPVFXFCRNI-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the chalcone into the corresponding alcohol or alkane.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcones, including (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this chalcone on breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This compound has shown promising results against both bacterial and fungal strains.

  • Case Study 2 : In an investigation published in Phytochemistry Reviews, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that it possessed significant inhibitory activity, highlighting its potential as a lead compound for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of chalcones make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.

  • Research Finding : A study published in Advanced Functional Materials explored the use of substituted chalcones in OLEDs. The incorporation of this compound into device architectures resulted in enhanced luminescent efficiency and stability compared to traditional materials .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Derivatives of this compound can be synthesized to enhance specific properties or biological activities.

Synthesis Method Reagents Yield
Claisen-Schmidt Condensation4-Fluorobenzaldehyde + 5-Methylfuran-2-carboxylic acid75%

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of enzymes or interaction with cellular receptors, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Substitution Patterns

Chalcone derivatives are categorized based on substituents on Rings A and B. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Chalcones
Compound Name Ring A Substituents Ring B Substituents Key Activity (IC₅₀/MIC) Reference
(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one 5-methylfuran-2-yl 4-fluorophenyl N/A (Theoretical analog) -
Cardamonin (Cluster 5) 2,4-dihydroxyphenyl Unsubstituted IC₅₀ = 4.35 μM (Enzyme inhibition)
2j: (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone 4-bromo-2-hydroxy-5-iodophenyl 4-fluorophenyl IC₅₀ = 4.703 μM
2n: (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one 2-hydroxy-5-iodo-4-methoxyphenyl 4-fluorophenyl IC₅₀ = 25.07 μM
(2E)-1-(4-bromophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one 5-methylfuran-2-yl 4-bromophenyl N/A (Structural analog)
(E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-hydroxyphenyl 4-fluorophenyl Antibacterial (MIC = 0.07 µg/mL)
O10: (2E)-1-(2H-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one 1,3-benzodioxol-5-yl 4-fluorophenyl MAO-B inhibition (Neuroprotective)

Structure–Activity Relationships (SAR)

  • Electronegative Substituents : Compounds with electron-withdrawing groups (e.g., halogens) on Ring B (e.g., 4-fluorophenyl in 2j) exhibit enhanced inhibitory activity compared to methoxy-substituted analogs (e.g., 2n, IC₅₀ = 25.07 μM) .
  • Antimicrobial Activity : The presence of a 2-hydroxyphenyl group in Ring A (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) correlates with potent antibacterial effects (MIC = 0.07 µg/mL against S. aureus) . The 5-methylfuran substituent in the target compound may alter this activity due to reduced hydrogen-bonding capacity.

Structural and Crystallographic Comparisons

  • Crystal Packing : Bromine or chlorine substituents on Ring B (e.g., (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) induce isostructural geometries with halogen-dependent van der Waals interactions .
  • Methoxy vs. Methylfuran : Methoxy groups increase steric bulk but reduce electronegativity, lowering activity compared to halogens . The 5-methylfuran group offers a balance of moderate electronegativity and compact size.

Biological Activity

Introduction

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a fluorophenyl derivative, is characterized by its unique molecular structure that includes a conjugated system with a fluorinated aromatic ring and a furan moiety. This compound has gained attention for its potential biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Molecular Overview

  • Molecular Formula : C14H11FO2
  • Molecular Weight : 230.23 g/mol
  • CAS Number : 1164563-92-1

1. Antimicrobial Activity

Research indicates that derivatives of chalcones, including this compound, exhibit significant antimicrobial properties. A study evaluated various chalcone derivatives against several pathogenic bacteria and fungi. The results showed that certain compounds demonstrated moderate to potent activity against bacterial strains and comparable antifungal activity to standard drugs like ampicillin and fluconazole .

2. Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. A study on similar compounds revealed that specific derivatives exhibited potent tyrosinase inhibitory activity, with IC50 values significantly lower than the standard compound kojic acid. These findings suggest that this compound could be a promising candidate for skin-related applications .

3. Antitumor Properties

Chalcones are known for their antitumor activities. Research has shown that certain chalcone derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies demonstrated that chalcones could arrest the cell cycle at different phases (G1, G2/M) and activate pro-apoptotic pathways by enhancing the expression of Bax while reducing Bcl proteins . The specific effects of this compound on cancer cells warrant further investigation.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the aromatic ring enhances the electronic properties of the compound, potentially increasing its reactivity and biological activity compared to non-fluorinated analogs. The structural features that contribute to its biological effects include:

Compound NameStructureUnique Features
This compoundStructureContains a conjugated system with a fluorinated aromatic ring
3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneStructureSimilar but lacks full conjugation
4-Fluorophenylacrylic AcidStructureCarboxylic acid group increases solubility
5-Methylfuran-2-carboxaldehydeStructureAldehyde functionality alters reactivity

Case Study 1: Tyrosinase Inhibition

In a comparative study of various chalcone derivatives, compound 8 showed remarkable inhibition of tyrosinase with IC50 values of 0.0433 µM for monophenolase activity, which highlights the potential of fluorinated chalcones in dermatological applications .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of several fluorinated chalcones against Mycobacterium tuberculosis and common pathogens. Compounds with similar structures to this compound exhibited significant antitubercular activity with IC50 values below established thresholds, indicating their potential as therapeutic agents against resistant strains .

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